molecular formula C8H10BrNO2 B13522621 3,4-dihydro-2H-1,4-benzoxazin-7-olhydrobromide

3,4-dihydro-2H-1,4-benzoxazin-7-olhydrobromide

Cat. No.: B13522621
M. Wt: 232.07 g/mol
InChI Key: JHDJHZCAXNBKPU-UHFFFAOYSA-N
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Description

3,4-dihydro-2H-1,4-benzoxazin-7-olhydrobromide is a chemical compound belonging to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-1,4-benzoxazin-7-olhydrobromide typically involves the annulation of a 1,4-benzoxazine ring to an arene scaffold. This can be achieved through various methods, including transition metal catalysis, microwave-assisted synthesis, and metal-free or solid-state processes . The reaction conditions often involve mild temperatures and environmentally friendly solvents to ensure efficient synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-2H-1,4-benzoxazin-7-olhydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include oxo derivatives, dihydro derivatives, and substituted benzoxazines

Scientific Research Applications

3,4-dihydro-2H-1,4-benzoxazin-7-olhydrobromide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1,4-benzoxazin-7-olhydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,4-dihydro-2H-1,4-benzoxazin-7-olhydrobromide include:

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration and the presence of the hydrobromide group. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazin-7-ol;hydrobromide

InChI

InChI=1S/C8H9NO2.BrH/c10-6-1-2-7-8(5-6)11-4-3-9-7;/h1-2,5,9-10H,3-4H2;1H

InChI Key

JHDJHZCAXNBKPU-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(N1)C=CC(=C2)O.Br

Origin of Product

United States

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